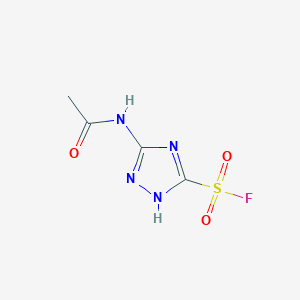

5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride

Description

Properties

IUPAC Name |

3-acetamido-1H-1,2,4-triazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4O3S/c1-2(10)6-3-7-4(9-8-3)13(5,11)12/h1H3,(H2,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZGOWJQMLNOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166700-55-4 | |

| Record name | 5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . This reaction is carried out under controlled conditions to ensure the formation of the desired triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide.

Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of 5-acetamido-4H-1,2,4-triazole derivatives have been extensively studied. Research indicates that compounds within this class exhibit significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics like streptomycin and ampicillin.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Acetamido Derivative A | E. coli | 0.25 |

| 5-Acetamido Derivative B | S. aureus | 0.5 |

| 5-Acetamido Derivative C | P. aeruginosa | 1.0 |

These findings suggest that these compounds could serve as promising candidates for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance .

Antifungal Properties

In addition to their antibacterial activity, triazole derivatives have shown antifungal effects. For example, studies have indicated that certain 5-acetamido derivatives effectively inhibit the growth of fungal strains such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis, which is crucial for fungal viability.

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Acetamido Derivative D | C. albicans | 20 |

| 5-Acetamido Derivative E | A. niger | 18 |

These results highlight the potential of these compounds in treating fungal infections, especially in immunocompromised patients where such infections are prevalent .

Anticancer Activity

The anticancer potential of 5-acetamido-4H-1,2,4-triazole derivatives has also been explored. Some studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-Acetamido Derivative F | MCF-7 (Breast Cancer) | 15 |

| 5-Acetamido Derivative G | HeLa (Cervical Cancer) | 10 |

These findings suggest that further exploration into the structure-activity relationship of these compounds could lead to new therapeutic agents for cancer treatment .

Case Study: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial activities against various pathogens. The results indicated that modifications on the acetamido group significantly influenced both antibacterial and antifungal activities.

Key Findings:

- The introduction of halogen substituents enhanced antibacterial potency.

- Compounds with longer alkyl chains exhibited improved antifungal activity.

This study underscores the importance of structural modifications in enhancing the biological efficacy of triazole-based compounds .

Case Study: Structure-Activity Relationship Studies

Research focusing on the structure-activity relationships of triazole derivatives revealed that specific substitutions at the triazole ring could dramatically alter biological activity profiles. For example:

Substitution Effects:

- Electron-withdrawing groups increased antimicrobial activity.

- Alkyl substitutions improved solubility and bioavailability.

These insights are crucial for guiding future drug design efforts aimed at optimizing therapeutic profiles .

Mechanism of Action

The mechanism of action of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Comparisons with 4H-1,2,4-Triazole-3-Sulfonyl Chloride

The closest structural analog is 4H-1,2,4-triazole-3-sulfonyl chloride , which replaces the sulfonyl fluoride with a sulfonyl chloride group (Table 1).

Reactivity and Stability : Sulfonyl fluorides are less electrophilic than sulfonyl chlorides, reducing hydrolysis susceptibility and enabling selective reactivity in aqueous environments. This makes the fluoride derivative more suitable for in vivo applications .

Thiadiazole Sulfonamide Analogs

Comparison with 5-Amino-1,3,4-Thiadiazole-2-Sulfonamide (Acetazolamide)

Thiadiazole-based sulfonamides, such as acetazolamide , share functional similarities but differ in heterocyclic core and substituents (Table 2).

Structural and Pharmacological Differences :

- Heterocycle : Thiadiazoles exhibit greater aromaticity and planar geometry compared to triazoles, influencing protein-binding interactions.

- Functional Groups : Sulfonamides (e.g., acetazolamide) are classical carbonic anhydrase inhibitors, whereas sulfonyl fluorides target nucleophilic residues (e.g., tyrosine) in covalent drug design.

- Stability : The pharmacopeial requirement for acetazolamide (≤0.5% water) highlights its hygroscopic nature, whereas sulfonyl fluorides may require anhydrous storage to prevent hydrolysis .

Other Triazole Derivatives

Substituent Effects on Properties

Triazole derivatives with varied substituents (Table 3) demonstrate how functional groups modulate physicochemical and biological properties:

| Compound | Substituent | Key Properties | Applications |

|---|---|---|---|

| This compound | Acetamido, sulfonyl fluoride | Moderate solubility, selective reactivity | Covalent probes |

| 5-Methyl-4H-1,2,4-triazol-3-amine | Methyl, amine | High solubility, basicity | Ligand synthesis |

| 5-Amino-4H-1,2,4-triazole-3-carboxylic acid | Amino, carboxylic acid | Amphoteric, zwitterionic | Metal-organic frameworks (MOFs) |

Acetamido vs. Methyl/Amino Groups: The acetamido group reduces solubility in polar solvents compared to amine or carboxylic acid derivatives but improves membrane permeability.

Biological Activity

5-Acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevance in drug development. The compound belongs to the class of triazoles, which have been extensively studied for their pharmacological effects.

Chemical Structure and Properties

This compound features a triazole ring with an acetamido group and a sulfonyl fluoride moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and biological activity.

The mechanism of action of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The sulfonyl fluoride group is known for its ability to covalently modify nucleophilic residues in enzymes, leading to inhibition of enzyme activity. This property is particularly relevant in the design of enzyme inhibitors.

- Antimicrobial Activity : Triazole derivatives have shown promising results against a range of microbial pathogens. The compound's ability to disrupt cellular processes in bacteria and fungi is an area of active research.

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of triazole derivatives. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings indicate that the compound exhibits significant antibacterial activity compared to standard antibiotics such as ciprofloxacin .

Anticancer Activity

Research has also indicated potential anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that the compound could inhibit cell proliferation with IC50 values ranging from 10 to 50 µM .

Case Studies

- Study on Antibacterial Activity : A study conducted by Mohammed et al. (2019) highlighted the effectiveness of triazole derivatives against both planktonic and biofilm-forming cells of Haemophilus influenzae. The compound demonstrated superior activity compared to conventional antibiotics .

- Anticancer Research : A recent publication explored the effects of various triazole derivatives on human cancer cell lines, revealing that modifications in the triazole ring significantly influenced their anticancer potency . The study suggested that compounds similar to this compound could serve as leads for new anticancer therapies.

Q & A

Q. What are the standard synthetic routes for 5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of the triazole core. A common approach is to react 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with fluorinated acyl chlorides (e.g., o-fluorobenzoyl chloride) in anhydrous acetonitrile under reflux (80–100°C for 4–6 hours). Post-synthesis, purification via recrystallization (using acetonitrile or ethanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity . For sulfonyl fluoride formation, controlled sulfonation using chlorosulfonic acid followed by fluorination with KF or NH4F is recommended. Monitoring via TLC and HPLC ensures intermediate stability.

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use H, C, and F NMR to confirm the triazole backbone, acetamido group, and sulfonyl fluoride moiety. F NMR is particularly sensitive to electronic environments, aiding in detecting impurities .

- X-ray Crystallography: Employ single-crystal X-ray diffraction (using SHELX programs ) to resolve bond angles and confirm the sulfonyl fluoride group’s geometry. Crystallize the compound in DMSO or acetonitrile for optimal crystal growth.

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

Q. How can researchers screen the biological activity of this compound in enzyme inhibition studies?

Methodological Answer: Design assays targeting sulfonyl fluoride-reactive enzymes (e.g., proteases, esterases). Use fluorometric or colorimetric substrates (e.g., para-nitrophenyl acetate for esterase activity). Incubate the compound (1–100 µM) with the enzyme in pH 7.4 buffer (37°C, 30 min), and measure residual activity. Include controls with known inhibitors (e.g., PMSF) to validate assay sensitivity. Fluoride release during hydrolysis can be quantified via ion-selective electrodes or spectrophotometric methods (e.g., SPADNS reagent) to correlate inhibition with fluoride generation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of sulfonyl fluoride reactivity in target binding?

Methodological Answer: Use density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui values) at the sulfur atom in the sulfonyl fluoride group. Molecular docking (AutoDock Vina, GOLD) can predict binding affinities to target enzymes (e.g., chymotrypsin-like proteases). Compare the compound’s reactivity with analogs (e.g., 5-butyl-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride ) to identify steric/electronic effects. MD simulations (GROMACS) over 100 ns can assess stability of enzyme-inhibitor complexes under physiological conditions.

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Discrepancies often arise from variations in buffer pH, temperature, or substrate concentration. Replicate assays using standardized protocols (e.g., Tris-HCl pH 8.0 for esterases).

- Fluoride Quantification: Cross-validate fluoride release using ion chromatography (IC) and F NMR to distinguish between hydrolysis artifacts and true inhibition .

- Structural Validation: Re-characterize batches with conflicting results via X-ray crystallography to rule out polymorphic or hydration state effects .

Q. How can solvent and catalyst selection improve synthetic yield and scalability?

Methodological Answer:

- Solvent Optimization: Replace acetonitrile with DMF or THF for better solubility of intermediates. Add molecular sieves (3Å) to suppress side reactions (e.g., hydrolysis during fluorination) .

- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorination efficiency. For sulfonation, substitute chlorosulfonic acid with SO-pyridine complex for milder conditions.

- Flow Chemistry: Implement continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., acyl chloride formation).

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported fluoride release kinetics?

Methodological Answer:

- Kinetic Profiling: Conduct time-resolved F NMR or stopped-flow spectrophotometry to track fluoride release at millisecond resolution. Compare pseudo-first-order rate constants () across pH conditions (4.0–9.0).

- Environmental Factors: Control for ambient humidity (use gloveboxes) and dissolved CO (degas buffers) to minimize confounding hydrolysis .

- Cross-Study Comparison: Meta-analyze literature data using Arrhenius plots to identify temperature-dependent outliers .

Key Methodological Recommendations

- Crystallography: Always cross-validate NMR data with X-ray structures to confirm sulfonyl fluoride geometry .

- Fluoride Detection: Combine SPADNS assays with IC for robust quantification in biological matrices .

- Reactivity Screening: Pre-screen compounds via DFT before synthesis to prioritize high-electrophilicity candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.